

Application Notes and Protocols: BMS-986141 in Combination Antiplatelet Therapy Research

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Compound of Interest

Compound Name: BMS-986141

Cat. No.: B8257941

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Introduction

BMS-986141 is an orally bioavailable, selective, and reversible antagonist of the Protease-Activated Receptor 4 (PAR4), a key receptor for thrombin-mediated platelet activation.[1][2] PAR4 antagonism represents a novel antiplatelet strategy, and research into its efficacy and safety in combination with established antiplatelet agents is crucial for its potential clinical development. These application notes provide a summary of key findings and detailed protocols for in-vitro and ex-vivo studies of **BMS-986141** in combination with other antiplatelet agents like aspirin and ticagrelor.

Mechanism of Action and Rationale for Combination Therapy

Thrombin is a potent platelet activator that signals through two protease-activated receptors on human platelets: PAR1 and PAR4. While PAR1 activation leads to a rapid, transient platelet response, PAR4 activation results in a more sustained signaling, crucial for the formation of a stable thrombus.[1] **BMS-986141** specifically inhibits the PAR4 signaling pathway.

Aspirin and ticagrelor are standard-of-care antiplatelet agents that act on different pathways:

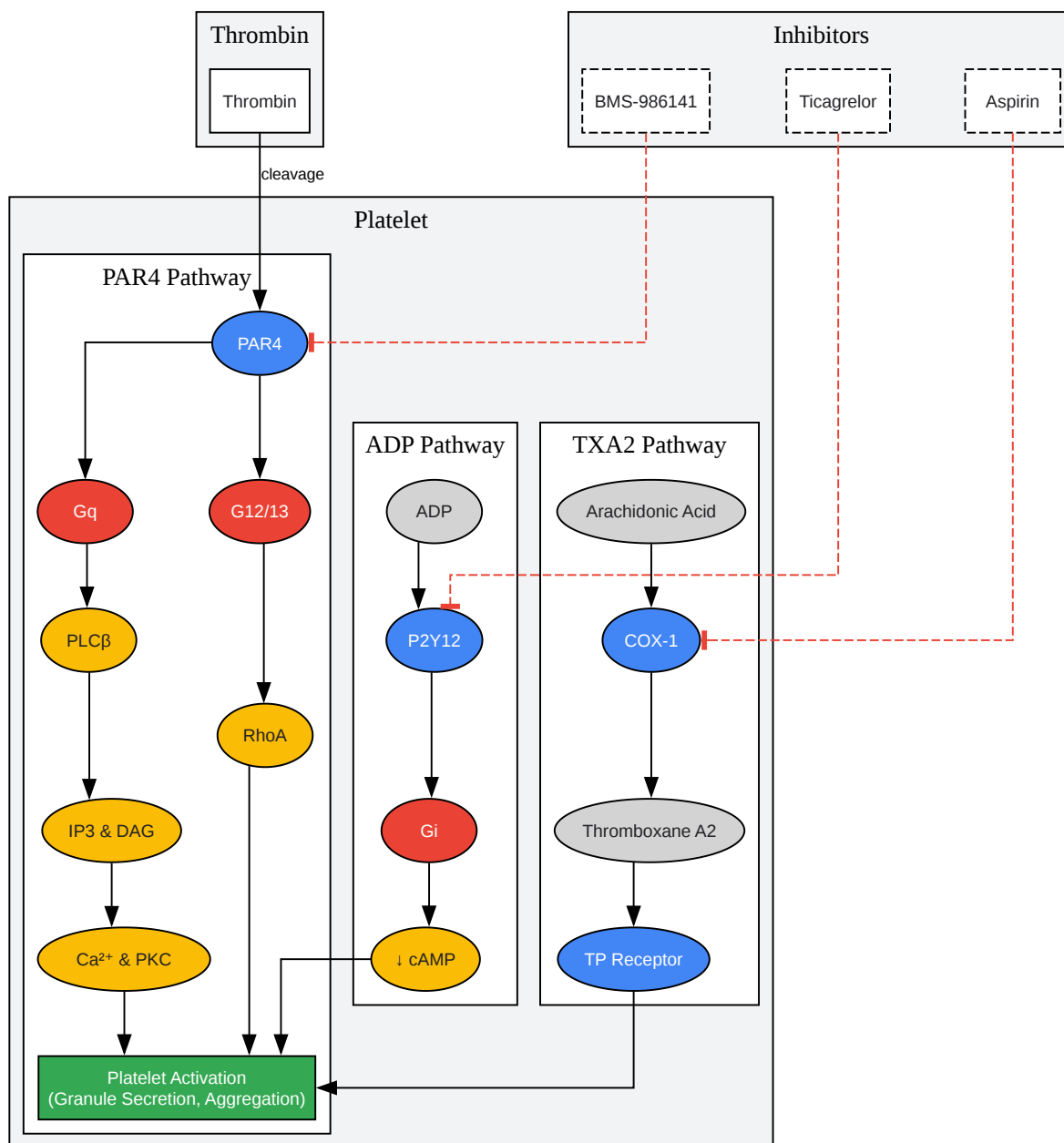
- Aspirin: Irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, thereby blocking the formation of thromboxane A2 (TXA2), a potent platelet agonist.

- Ticagrelor: A reversible antagonist of the P2Y₁₂ receptor, preventing adenosine diphosphate (ADP)-mediated platelet activation.

The combination of **BMS-986141** with aspirin and/or ticagrelor targets three distinct and complementary pathways of platelet activation, potentially leading to a more potent antithrombotic effect. Research suggests that PAR4 antagonism has additive antithrombotic effects when used in addition to ticagrelor, aspirin, or their combination.^{[3][4]}

Signaling Pathways in Platelet Activation

The following diagram illustrates the signaling pathways of PAR4, and the points of inhibition for **BMS-986141**, aspirin, and ticagrelor.



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Caption: Signaling pathways in platelet activation and points of inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of **BMS-986141** in combination with other antiplatelet agents.

Table 1: Preclinical Efficacy of **BMS-986141** in Cynomolgus Monkeys

Compound	Dose (mg/kg)	Thrombus Weight Reduction (%)	Mesenteric Bleeding Time (fold increase vs. vehicle)
BMS-986141	0.05	36	-
0.1	63	-	1.7
0.5	88	1.2	
Ticagrelor	0.0023 + 0.017 (IV)	19	
0.0068 + 0.055 (IV)	36	6.4	
0.0255 + 0.18 (IV)	76	>10	
0.075 + 0.6 (IV)	89	>10	2.2
Aspirin	-	-	
Clopidogrel	-	-	
			8

Data compiled from multiple sources.[\[5\]](#)[\[6\]](#)

Table 2: Additive Antithrombotic Effect of **BMS-986141** in a Phase 2a Clinical Trial (NCT05093790)

Treatment Arm	Reduction in Ex Vivo Thrombus Area at 2h post-BMS-986141 (High Shear)	P-value
Healthy Volunteers + BMS-986141	-21%	0.001
Ticagrelor + BMS-986141	-28%	0.001
Aspirin + BMS-986141	-23%	0.018
Ticagrelor + Aspirin + BMS-986141	-24%	≤0.001

Data from a study in patients with stable coronary artery disease.[\[3\]](#)[\[4\]](#)[\[7\]](#)

Experimental Protocols

Protocol 1: PAR4-Agonist Peptide (PAR4-AP) Induced Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of **BMS-986141** on PAR4-mediated platelet aggregation.

1. Materials and Reagents:

- Whole blood collected in 3.2% sodium citrate tubes.
- PAR4 Agonist Peptide (e.g., AYPGKF-NH₂).
- **BMS-986141**.
- Phosphate-buffered saline (PBS).
- Light Transmission Aggregometer.
- Centrifuge.
- Pipettes and tips.

2. Experimental Workflow:

Caption: Workflow for the platelet aggregation assay.

3. Detailed Procedure:

- **Blood Collection:** Draw whole blood into 3.2% sodium citrate tubes. The first few mL should be discarded to avoid activation due to venipuncture. Process samples within 1-2 hours of collection.
- **Platelet-Rich Plasma (PRP) Preparation:** Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. Carefully aspirate the upper PRP layer.
- **Platelet-Poor Plasma (PPP) Preparation:** Centrifuge the remaining blood at a higher speed (e.g., >2000 x g) for 15 minutes to obtain PPP, which will be used as a reference for 100% light transmission.
- **Platelet Count Adjustment:** Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5×10^8 platelets/mL) using PPP.
- **Incubation:** Pre-warm the PRP samples to 37°C. Add **BMS-986141** at various concentrations (or vehicle control) to the PRP and incubate for a specified time (e.g., 15-30 minutes).
- **Aggregation Measurement:** Place the PRP sample in the aggregometer and establish a baseline. Add the PAR4-AP (e.g., 25 μ M) to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
- **Data Analysis:** Calculate the percentage of platelet aggregation inhibition for each concentration of **BMS-986141** relative to the vehicle control.

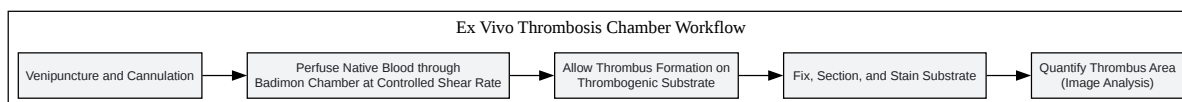
Protocol 2: Ex Vivo Thrombosis Chamber Study (Badimon Chamber)

This protocol outlines a method to assess the effect of **BMS-986141** in combination with other antiplatelet agents on thrombus formation under controlled shear stress conditions.

1. Materials and Reagents:

- Badimon perfusion chamber.
- Thrombogenic substrate (e.g., porcine aortic media).
- Peristaltic pump.
- Microscope with a digital camera.
- Image analysis software.

2. Experimental Workflow:



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Caption: Workflow for the ex vivo thrombosis chamber study.

3. Detailed Procedure:

- **Subject Preparation:** Participants are administered the antiplatelet therapy regimen (e.g., aspirin, ticagrelor, **BMS-986141**, or combinations thereof) at specified times before the experiment.
- **Chamber Preparation:** The Badimon chamber is assembled with the thrombogenic substrate.
- **Blood Perfusion:** Venipuncture is performed, and native, non-anticoagulated blood is drawn directly from the subject and perfused through the chamber at a controlled flow rate to simulate arterial shear stress (e.g., high shear at 1690 s^{-1}).
- **Thrombus Formation:** Blood is perfused for a set duration (e.g., 5 minutes) to allow for thrombus formation on the substrate.

- **Sample Processing:** After perfusion, the substrate is removed, fixed, and sectioned for histological staining (e.g., hematoxylin and eosin).
- **Image Analysis and Quantification:** The sections are imaged, and the thrombus area is quantified using image analysis software. The effect of the drug combination is determined by comparing the thrombus area to that of a control group.

Conclusion

BMS-986141, in combination with other antiplatelet agents, demonstrates a promising additive antithrombotic effect in both preclinical and clinical research settings.[3][4][5] The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of **BMS-986141** in combination therapies. Further research is warranted to fully elucidate the clinical potential of this novel antiplatelet agent.

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